molecular formula C4H5ClN4 B189720 5-Chloropyridazine-3,4-diamine CAS No. 89123-72-8

5-Chloropyridazine-3,4-diamine

Cat. No.: B189720
CAS No.: 89123-72-8
M. Wt: 144.56 g/mol
InChI Key: PNBQDPKAVHCKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloropyridazine-3,4-diamine is a heterocyclic organic compound with the molecular formula C4H5ClN4. It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .

Safety and Hazards

5-Chloropyridazine-3,4-diamine is intended for research use only, not for human or veterinary use . More detailed safety data can be found in the Material Safety Data Sheet .

Future Directions

While specific future directions for 5-Chloropyridazine-3,4-diamine are not mentioned in the search results, related compounds like imidazo[4,5-b]pyridines have been highlighted for their potential in addressing challenges at the water-energy nexus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyridazine-3,4-diamine typically involves the chlorination of pyridazine derivatives followed by amination. One common method includes the reaction of 5-chloropyridazine with ammonia or amine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of pyridazine in a solvent such as dichloromethane, followed by the introduction of ammonia gas. The reaction mixture is then heated to facilitate the formation of the desired product. The product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyridazine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiols, amines, alkoxides.

Major Products Formed

Scientific Research Applications

5-Chloropyridazine-3,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloropyridazine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and amine groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-chloropyridazine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-2-1-8-9-4(7)3(2)6/h1H,(H2,6,8)(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBQDPKAVHCKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=N1)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291760
Record name 5-chloropyridazine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89123-72-8
Record name NSC77843
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloropyridazine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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